molecular formula C13H11FOS B8075958 4-[(2-Fluorophenyl)methoxy]benzenethiol

4-[(2-Fluorophenyl)methoxy]benzenethiol

Cat. No.: B8075958
M. Wt: 234.29 g/mol
InChI Key: ZISRIPAOOQVGSJ-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenyl)methoxy]benzenethiol is a sulfur-containing aromatic compound characterized by a benzenethiol backbone substituted with a 2-fluorophenylmethoxy group. The compound’s thiol (-SH) group enhances its nucleophilic capacity, making it valuable in reactions such as nucleophilic aromatic substitution or metal coordination.

Properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISRIPAOOQVGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-[(2-Fluorophenyl)methoxy]benzenethiol involves specific synthetic routes and reaction conditions. These methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in various industrial fields, including food and pharmaceuticals. The inclusion complexes are formed by incorporating the host molecule into the non-polar cavity of cyclodextrins under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorophenyl)methoxy]benzenethiol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

4-[(2-Fluorophenyl)methoxy]benzenethiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity References
4-[(2-Fluorophenyl)methoxy]benzenethiol 2-fluorophenylmethoxy, -SH C₁₃H₁₁FOS 234.29 (calculated) High nucleophilicity; moderate stability N/A
Benzenethiol, 4-fluoro-2-[(4-methoxyphenyl)methyl]- 4-methoxyphenylmethyl, -SH C₁₄H₁₃FOS 248.32 Increased steric hindrance; electron-rich thiol
4-Methoxybenzenethiol 4-methoxy, -SH C₇H₈OS 140.20 Electron-donating group enhances nucleophilicity
(2-Fluorophenyl)methanethiol 2-fluorophenylmethyl, -SH C₇H₇FS 142.19 Simpler structure; higher volatility
4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride 2-chloro-4-fluorophenylmethoxy, Cl C₁₅H₁₁ClF₂O₃ 312.70 Electron-withdrawing Cl; acyl chloride reactivity

Key Observations :

  • Electronic Effects : The 2-fluorophenylmethoxy group in the target compound introduces electron-withdrawing effects, which may reduce thiol acidity compared to electron-rich analogs like 4-methoxybenzenethiol .
  • Steric Hindrance : Bulkier substituents, such as 4-methoxyphenylmethyl in ’s compound, reduce reactivity in nucleophilic substitutions compared to the target compound .
  • Stability: Fluorinated aromatic systems (e.g., 2-fluorophenyl) enhance metabolic stability compared to chlorinated analogs, as seen in ’s degradation studies of fluorophenyl-containing oxazolidinones .
Reactivity in Nucleophilic Substitutions

highlights that electron-rich thiols (e.g., 4-methoxybenzenethiol) exhibit higher reactivity in nucleophilic aromatic substitutions due to enhanced electron density on the sulfur atom.

Stability and Degradation

Compounds with fluorophenyl groups, such as those in , demonstrate stability in simulated gastric fluid unless paired with labile functional groups (e.g., tert-butyl esters). This suggests that this compound may exhibit similar stability in biological environments, contrasting with chlorinated analogs like ’s benzoyl chloride, which are prone to hydrolysis .

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